Aniline nitrate
Overview
Description
Aniline nitrate is an organic compound derived from aniline, which is an aromatic amine. It is formed by the nitration of aniline, resulting in a compound that contains both an amino group and a nitro group attached to a benzene ring. This compound is known for its applications in various chemical processes and industries due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aniline nitrate can be synthesized through the nitration of aniline. The process involves the reaction of aniline with a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled conditions to ensure the selective nitration of the amino group without over-nitration or oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound involves the careful addition of aniline to a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature, usually below 50°C. The reaction mixture is stirred continuously to ensure uniform nitration. The product is then isolated by neutralizing the reaction mixture and extracting the this compound.
Chemical Reactions Analysis
Types of Reactions: Aniline nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitrobenzene and other oxidation products.
Reduction: The nitro group in this compound can be reduced to form aniline or other amine derivatives.
Substitution: The amino group in this compound can participate in electrophilic aromatic substitution reactions, such as halogenation, sulfonation, and acylation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc dust and hydrochloric acid, or catalytic hydrogenation, are used.
Substitution: Electrophilic reagents like bromine, sulfuric acid, and acyl chlorides are used under controlled conditions.
Major Products Formed:
Oxidation: Nitrobenzene and other oxidation products.
Reduction: Aniline and other amine derivatives.
Substitution: Halogenated, sulfonated, and acylated aniline derivatives.
Scientific Research Applications
Aniline nitrate has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of various organic compounds, including dyes, pharmaceuticals, and polymers.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a building block for drug synthesis.
Industry: Utilized in the production of rubber chemicals, antioxidants, and stabilizers.
Mechanism of Action
The mechanism of action of aniline nitrate involves its interaction with various molecular targets and pathways. The nitro group in this compound can undergo reduction to form reactive intermediates, which can interact with cellular components. The amino group can participate in nucleophilic reactions, affecting biochemical pathways and cellular functions.
Comparison with Similar Compounds
Nitrobenzene: Similar in structure but lacks the amino group.
Aniline: Similar in structure but lacks the nitro group.
p-Nitroaniline: Contains both amino and nitro groups but in different positions on the benzene ring.
Comparison:
Uniqueness: Aniline nitrate’s unique combination of amino and nitro groups allows it to participate in a wider range of chemical reactions compared to nitrobenzene and aniline.
Reactivity: The presence of both functional groups in this compound makes it more reactive in certain chemical processes, such as electrophilic aromatic substitution and reduction reactions.
Properties
IUPAC Name |
aniline;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.HNO3/c7-6-4-2-1-3-5-6;2-1(3)4/h1-5H,7H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUQAPPPKAMUNSP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
62-53-3 (Parent) | |
Record name | Anilinium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
156.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
542-15-4 | |
Record name | Benzenamine, nitrate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=542-15-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anilinium nitrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542154 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anilinium nitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.004 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ANILINIUM NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4C4E2X9L3U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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